Mitotenamine

Description

Mitotenamine (CAS: 7696-00-6) is a pharmaceutical compound classified as a gastroprokinetic agent, primarily used to enhance gastrointestinal motility. Its molecular formula is C₁₄H₁₀Cl₄, indicating a tetrachlorinated aromatic structure . Notably, early literature (e.g., ) incorrectly lists its CAS number as 53-19-0, which corresponds to Mitotane, an antineoplastic agent . This discrepancy underscores the importance of verifying chemical identifiers in regulatory and research contexts. This compound’s therapeutic role distinguishes it from other compounds sharing the "mito-" stem, which are predominantly antineoplastic agents .

Properties

CAS No. |

7696-00-6 |

|---|---|

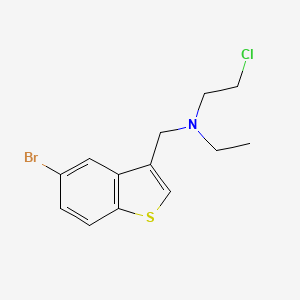

Molecular Formula |

C13H15BrClNS |

Molecular Weight |

332.69 g/mol |

IUPAC Name |

N-[(5-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine |

InChI |

InChI=1S/C13H15BrClNS/c1-2-16(6-5-15)8-10-9-17-13-4-3-11(14)7-12(10)13/h3-4,7,9H,2,5-6,8H2,1H3 |

InChI Key |

SZLHBBCRNVPTRZ-UHFFFAOYSA-N |

SMILES |

CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |

Canonical SMILES |

CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |

Other CAS No. |

7696-00-6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Mitotenamine can be synthesized through a multi-step process involving the reaction of 5-bromo-2-chlorobenzothiophene with ethylamine and chloroethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the same synthetic route but on a larger scale, with additional steps for purification and quality control to meet pharmaceutical standards .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, especially at the bromine and chlorine positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of this compound.

Substitution: Substituted derivatives where bromine or chlorine is replaced by the nucleophile.

Scientific Research Applications

Mitotenamine has several scientific research applications:

Chemistry: Used as a model compound in studying the mechanisms of nucleophilic substitution and oxidation-reduction reactions.

Biology: Investigated for its role in inhibiting tyrosine kinase enzymes, which are crucial in cell signaling and cancer progression.

Medicine: Explored for its antineoplastic properties, particularly in slow-release formulations for targeted cancer therapy.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Mitotenamine exerts its effects primarily by inhibiting tyrosine kinase enzymes in tumor cells. This inhibition disrupts cell signaling pathways that are essential for tumor growth and proliferation. The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation. This leads to the suppression of downstream signaling pathways, ultimately resulting in reduced tumor growth and increased apoptosis of cancer cells .

Comparison with Similar Compounds

Structural and Therapeutic Differences

While Mitotenamine shares the "mito-" nomenclature stem with several compounds, its chemical structure and therapeutic application diverge significantly (Table 1).

Table 1: Comparison of this compound with Selected "Mito-" Compounds

| Compound | CAS | Therapeutic Class | Molecular Formula | Key Structural Features |

|---|---|---|---|---|

| This compound | 7696-00-6 | Gastroprokinetic | C₁₄H₁₀Cl₄ | Tetrachlorinated aromatic core |

| Mitoclomine | 17692-54-5 | Antispasmodic | C₁₆H₁₉Cl₂NO | Dichlorinated amine derivative |

| Mitoguazone | 459-86-9 | Antineoplastic | C₅H₁₂N₈ | Hydrazine derivative |

| Mitomycin | 50-07-7 | Antineoplastic | C₁₅H₁₈N₄O₅ | Aziridine-containing antibiotic |

| Mitotane | 53-19-0 | Antineoplastic | C₁₄H₁₀Cl₄ | Dichlorodiphenylethane isomer |

Key Observations :

- Structural Uniqueness: this compound’s tetrachlorinated aromatic structure differs from antineoplastic "mito-" agents, which often feature nitrogenous functional groups (e.g., aziridine in Mitomycin) or hydrazine moieties (e.g., Mitoguazone) .

- Therapeutic Exception: The "mito-" stem typically denotes antineoplastic agents (e.g., Mitomycin, Mitoguazone) as per WHO/INN guidelines . This compound’s classification as a gastroprokinetic agent represents a notable exception, likely reflecting historical nomenclature practices rather than mechanistic similarities.

Mechanistic and Regulatory Context

- In contrast, antineoplastic "mito-" agents like Mitomycin act via DNA alkylation or crosslinking .

- Regulatory Status : this compound is listed in international pharmacopeias (e.g., Japan’s Annex IA) and trade classifications (HS 293490) , affirming its approved use. Antineoplastic "mito-" agents, however, are subject to stricter regulatory scrutiny due to cytotoxicity .

Critical Notes on Discrepancies and Nomenclature

- CAS Number Conflict : erroneously assigns this compound the CAS 53-19-0, which belongs to Mitotane. Regulatory documents () confirm 7696-00-6 as the correct CAS for this compound .

- Stem Misalignment: The "mito-" stem’s association with antineoplastics (per WHO guidelines) creates confusion. This compound’s classification highlights the need for updated nomenclature frameworks to reflect therapeutic diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.